molecular formula C15H17ClN2O B3080278 [(furan-2-yl)methyl][2-(1H-indol-3-yl)ethyl]amine hydrochloride CAS No. 1082694-91-4

[(furan-2-yl)methyl][2-(1H-indol-3-yl)ethyl]amine hydrochloride

Cat. No. B3080278
CAS RN: 1082694-91-4
M. Wt: 276.76 g/mol
InChI Key: VWKUVAXJPUVDIS-UHFFFAOYSA-N
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Description

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Indole is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring . Amine hydrochlorides are derivatives of amines where the nitrogen atom is protonated by the addition of hydrochloric acid .


Molecular Structure Analysis

The molecular structure of a compound like “[(furan-2-yl)methyl][2-(1H-indol-3-yl)ethyl]amine hydrochloride” would likely be complex due to the presence of multiple rings and functional groups. Furan and indole rings contribute to the aromaticity and stability of the molecule .


Chemical Reactions Analysis

Furan and indole moieties can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The amine group can participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of aromatic rings in a molecule often results in higher stability and lower reactivity compared to aliphatic compounds .

Scientific Research Applications

Antibacterial Activity

Furan derivatives have garnered significant interest due to their antibacterial properties. Researchers have synthesized novel furan compounds to combat microbial resistance, which is a global health concern. These derivatives exhibit activity against both gram-positive and gram-negative bacteria . Further investigations into the specific antibacterial mechanisms of [(furan-2-yl)methyl][2-(1H-indol-3-yl)ethyl]amine hydrochloride could provide valuable insights for drug development.

Anticancer Potential

Furan-based compounds often possess diverse therapeutic advantages, including anticancer properties. While the exact mechanisms remain under investigation, furan derivatives have shown promise as potential agents in cancer treatment . Further studies could elucidate their impact on cancer cell growth, apoptosis, and metastasis inhibition.

Anti-Inflammatory and Analgesic Effects

Furan derivatives, including our compound of interest, have been explored for their anti-inflammatory and analgesic activities. These properties make them relevant in pain management and inflammation-related disorders . Investigating their interactions with inflammatory pathways and pain receptors could yield valuable clinical applications.

Anti-Anxiety and Anti-Depressant Properties

The furan scaffold has been associated with anti-anxiety and anti-depressant effects. Researchers have studied furan derivatives for their potential impact on neurotransmitter systems, mood regulation, and stress response . Understanding the molecular basis of these effects may lead to novel therapeutic interventions.

Anti-Ulcer and Diuretic Activities

Furan-containing compounds, including our target compound, have demonstrated anti-ulcer and diuretic properties. These effects may be linked to interactions with gastrointestinal or renal systems . Investigating their mechanisms of action could contribute to the development of safer and more effective treatments.

Other Therapeutic Applications

Beyond the mentioned fields, furan derivatives have been investigated for muscle relaxant, anti-protozoal, anti-viral, and anti-glaucoma activities . Our compound’s unique combination of furan and indole motifs opens up exciting possibilities for further exploration.

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Compounds containing indole, for example, are known to interact with various enzymes and receptors in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Some compounds containing furan and indole can be toxic or carcinogenic, but this is not necessarily the case for all such compounds .

Future Directions

Future research could focus on synthesizing “[(furan-2-yl)methyl][2-(1H-indol-3-yl)ethyl]amine hydrochloride” and studying its properties and potential applications. Given the biological activity of many indole-containing compounds, it could be of interest in medicinal chemistry .

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O.ClH/c1-2-6-15-14(5-1)12(10-17-15)7-8-16-11-13-4-3-9-18-13;/h1-6,9-10,16-17H,7-8,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKUVAXJPUVDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Furan-2-ylmethyl)[2-(1H-indol-3-yl)ethyl]amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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